Comparative Physicochemical Properties: Predicted pKa and Lipophilicity Profile of 2-(4-Chloro-3-nitrophenyl)quinoxaline vs. Unsubstituted 2-Phenylquinoxaline
2-(4-Chloro-3-nitrophenyl)quinoxaline exhibits a predicted pKa of -0.72±0.30, indicating very weak basicity due to the electron-withdrawing effects of the nitro and chloro substituents . In contrast, unsubstituted 2-phenylquinoxaline has a predicted pKa of approximately 0.9 [1]. This ~1.6 log unit difference in pKa translates to a substantial alteration in the compound's ionization state at physiological pH, which directly impacts solubility, permeability, and potential off-target interactions .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = -0.72 ± 0.30 (Predicted) |
| Comparator Or Baseline | 2-Phenylquinoxaline, pKa ≈ 0.9 (Predicted) |
| Quantified Difference | ΔpKa ≈ -1.62 |
| Conditions | Predicted values using ACD/Labs or similar software; not experimentally determined. |
Why This Matters
A lower pKa indicates significantly reduced basicity, which alters the compound's charge state at physiological pH and can affect passive membrane permeability and binding to negatively charged biological targets.
- [1] Chemicalize. (n.d.). 2-phenylquinoxaline. Retrieved April 17, 2026, from https://chemicalize.com/ View Source
